![molecular formula C11H7FN2O2 B1492075 6-(3-Fluorophenyl)pyridazine-4-carboxylic acid CAS No. 2090913-15-6](/img/structure/B1492075.png)
6-(3-Fluorophenyl)pyridazine-4-carboxylic acid
Overview
Description
6-(3-Fluorophenyl)pyridazine-4-carboxylic acid is a chemical compound that is part of the pyridazine family . Pyridazine and its derivatives are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . The pyridazine ring is present in some commercially available drugs and agrochemicals .
Scientific Research Applications
Synthesis and Biological Evaluation
A study by Heinisch et al. (1996) explored the synthesis of pyridazino[3,4-b][1,5]benzodiazepin-5-ones, structurally related to nevirapine, using a process that involves N-alkyl-3-alkylamino-6-chloro-N-(2-chloro-5-nitrophenyl)-pyridazine-4-carboxamides, which are derived from N-alkyl-3,6-dichloro-N-(2-fluorophenyl)-pyridazine-4-carboxamides. These compounds were evaluated as potential inhibitors of the human immunodeficiency virus type 1 reverse transcriptase (Heinisch et al., 1996).
Antibacterial Activity
Mu et al. (1989) synthesized a series of compounds structurally related to 6-(3-Fluorophenyl)pyridazine-4-carboxylic acid, including 1-(P-fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl) cinnoline-3-carboxylic acid and its analogs. These compounds were studied for their antibacterial activities, and the influence of their electronic structure on this activity was explored (Mu et al., 1989).
Functionalization and Cyclization Reactions
Akçamur et al. (1997) demonstrated the transformation of 1H-pyrazole-3-carboxylic acid or its acid chloride into various derivatives, leading to the synthesis of pyrazolo[3,4-d]pyridazines. This work showcases the potential of pyridazine derivatives in various chemical reactions and their utility in synthesizing heterocyclic compounds (Akçamur et al., 1997).
Synthesis of Heterocycles
Heinisch et al. (1994) used fluorophenyl pyridazinyl ketone, prepared from 3,6-dichloropyridazine, as a precursor for synthesizing various heterocycles. This work highlights the versatility of pyridazine derivatives in synthesizing a range of benzo-annelated heterocyclic systems (Heinisch et al., 1994).
Anti-Lung Cancer Activity
Hammam et al. (2005) explored the synthesis of 6-Fluorobenzo[b]pyran-4-one and its derivatives, which are structurally related to 6-(3-Fluorophenyl)pyridazine-4-carboxylic acid. These compounds were tested against various human cancer cell lines, demonstrating their potential anti-lung cancer activity (Hammam et al., 2005).
Fluorescent Probe for Hypochlorite
Ji et al. (2018) developed a novel fluorescent probe based on pyrido[1,2-a]benzimidazole for detecting hypochlorite. This study exemplifies the use of pyridazine derivatives in creating sensitive and fast-responding probes for biological applications (Ji et al., 2018).
Herbicidal Activities
Xu et al. (2008) synthesized a series of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives and evaluated their herbicidal activities. This research demonstrates the agricultural applications of pyridazine derivatives in developing new herbicides (Xu et al., 2008).
Safety and Hazards
properties
IUPAC Name |
6-(3-fluorophenyl)pyridazine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O2/c12-9-3-1-2-7(4-9)10-5-8(11(15)16)6-13-14-10/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFJGNFRTVSQQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Fluorophenyl)pyridazine-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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